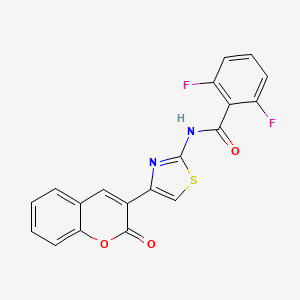

2,6-difluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Description

2,6-Difluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with two fluorine atoms at the 2- and 6-positions of the benzene ring. The thiazole moiety is linked to a 2-oxo-2H-chromen-3-yl group, introducing structural complexity through fused aromatic systems.

Key structural features:

- Benzamide backbone: The 2,6-difluorobenzoyl group enhances metabolic stability and lipophilicity, critical for membrane permeability.

- Thiazole ring: Acts as a bioisostere for peptide bonds, improving resistance to enzymatic degradation.

Properties

IUPAC Name |

2,6-difluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10F2N2O3S/c20-12-5-3-6-13(21)16(12)17(24)23-19-22-14(9-27-19)11-8-10-4-1-2-7-15(10)26-18(11)25/h1-9H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKINDVPBZIGTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone derivative, followed by the introduction of the thiazole ring and finally the attachment of the difluorobenzamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The chromenone moiety can be oxidized to form different derivatives.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The fluorine atoms in the benzamide ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2,6-difluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The chromenone and thiazole moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related compounds are highlighted in the evidence, differing primarily in substituents on the thiazole or benzamide moieties. These variations influence physicochemical properties and bioactivity:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) on the benzamide or thiazole rings enhance stability but may reduce solubility.

- Chromene vs.

Spectral and Crystallographic Comparisons

Spectral Data :

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, consistent with benzamide derivatives in and . The absence of a C=S stretch (~1250 cm⁻¹) distinguishes it from thioamide analogues .

- NMR : The ¹H NMR of the chromene moiety would show characteristic deshielded protons (δ 6.5–8.5 ppm) due to aromaticity, while the thiazole’s NH proton appears near δ 10–12 ppm, similar to ’s compound .

Crystallography :

- The target compound’s crystal packing likely involves N–H···O/N hydrogen bonds (as in ) and C–H···F interactions, stabilizing the lattice. In contrast, compounds with bulkier substituents (e.g., morpholinomethyl in ) exhibit disrupted packing due to steric hindrance .

Pharmacological Activity

- : Triazole-thiazole hybrids inhibit lung (NCI-H522) and melanoma (LOX IMVI) cells with growth inhibition up to 62.5%. The chromene group in the target compound may further enhance activity via intercalation or topoisomerase inhibition .

- : The chloro-thiazole benzamide analogue inhibits PFOR enzymes in anaerobic organisms, suggesting the target compound’s thiazole-amide scaffold could target similar metabolic pathways .

Biological Activity

2,6-Difluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic compound that combines a difluorobenzamide structure with a coumarin and thiazole moiety. This combination is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented by the following structural formula:

Where:

- C = Carbon

- H = Hydrogen

- F = Fluorine

- N = Nitrogen

- O = Oxygen

- S = Sulfur

Synthesis

The synthesis of 2,6-difluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves the following steps:

- Formation of the Coumarin Moiety : The coumarin core is synthesized through the Pechmann condensation.

- Thiazole Ring Formation : This is achieved by reacting α-haloketones with thiourea.

- Coupling Reaction : The final product is formed by coupling the coumarin-thiazole intermediate with benzoyl chloride under basic conditions.

Anticancer Properties

Recent studies have indicated that compounds containing thiazole and coumarin structures exhibit significant anticancer activity. For instance, derivatives similar to 2,6-difluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups enhances anticancer efficacy, as seen in compounds with thiazole rings .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 24a | HCT-15 | 1.61 |

| 24b | A431 | 1.98 |

| Target | Various | Varies |

Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored, suggesting therapeutic applications for Alzheimer's disease. Similar compounds with a coumarin-thiazole structure have shown promising AChE inhibitory activity, with IC50 values around 2.7 µM for some derivatives . The mechanism involves binding interactions that stabilize the enzyme-inhibitor complex.

Study 1: Evaluation of Anticancer Activity

In a study focusing on the anticancer properties of thiazole-coumarin hybrids, several derivatives were synthesized and tested against human cancer cell lines. The results indicated that modifications to the thiazole ring significantly affected cytotoxicity levels. Notably, compounds with additional halogen substitutions exhibited enhanced activity .

Study 2: AChE Inhibition Assays

Another study investigated the AChE inhibitory potential of similar compounds. The findings revealed that specific structural features, including the presence of a coumarin core, contributed to effective inhibition of AChE, which is crucial for developing treatments for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.